Cas no 2229334-50-1 (2,2-difluoro-1-3-(4-fluorophenyl)-1H-pyrazol-4-ylcyclopropan-1-amine)

2,2-Difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine is a fluorinated cyclopropylamine derivative with a pyrazole core, exhibiting potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of difluorocyclopropane and fluorophenyl groups enhances its metabolic stability and lipophilicity, making it suitable for applications requiring improved bioavailability. Its rigid cyclopropane structure may contribute to selective binding interactions in biologically active compounds. The compound's unique scaffold is of interest in medicinal chemistry for the development of kinase inhibitors or other targeted therapies. Careful handling is advised due to the reactive amine functionality. Further research is warranted to explore its full synthetic utility.
2,2-difluoro-1-3-(4-fluorophenyl)-1H-pyrazol-4-ylcyclopropan-1-amine structure
2229334-50-1 structure
Product Name:2,2-difluoro-1-3-(4-fluorophenyl)-1H-pyrazol-4-ylcyclopropan-1-amine
CAS No:2229334-50-1
MF:C12H10F3N3
MW:253.22311258316
CID:6441139
PubChem ID:165735012
Update Time:2025-10-21

2,2-difluoro-1-3-(4-fluorophenyl)-1H-pyrazol-4-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-3-(4-fluorophenyl)-1H-pyrazol-4-ylcyclopropan-1-amine
    • 2,2-difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine
    • EN300-1954866
    • 2229334-50-1
    • Inchi: 1S/C12H10F3N3/c13-8-3-1-7(2-4-8)10-9(5-17-18-10)11(16)6-12(11,14)15/h1-5H,6,16H2,(H,17,18)
    • InChI Key: JGKFFCJMCAYNGQ-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=NNC=1C1C=CC(=CC=1)F)N)F

Computed Properties

  • Exact Mass: 253.08268182g/mol
  • Monoisotopic Mass: 253.08268182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 2,2-difluoro-1-3-(4-fluorophenyl)-1H-pyrazol-4-ylcyclopropan-1-amine

2,2-Difluoro-1-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine (CAS No. 2229334-50-1): A Comprehensive Overview

The 2,2-difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine (CAS No. 2229334-50-1) is a fluorinated cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of a difluorocyclopropane ring and a 4-fluorophenylpyrazole moiety, making it an interesting subject for medicinal chemistry studies. Its molecular structure suggests possible applications as a building block for kinase inhibitors or other biologically active molecules.

In recent years, fluorinated pyrazole compounds have gained attention due to their enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs. The presence of multiple fluorine atoms in this molecule contributes to these desirable properties while potentially offering improved binding affinity to biological targets. Researchers are particularly interested in how the difluorocyclopropane amine group might influence the compound's conformational flexibility and interactions with enzymes or receptors.

The synthesis of 2,2-difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine typically involves multi-step organic transformations, starting from commercially available 4-fluorophenylhydrazine derivatives. Key steps often include the construction of the pyrazole ring followed by cyclopropanation with appropriate difluorinated reagents. The compound's purity and stability make it suitable for various downstream applications in drug discovery programs.

From a pharmaceutical perspective, this compound's structural features align with current trends in small molecule drug development. The pyrazole scaffold is known to interact with numerous biological targets, while the cyclopropylamine group can serve as a valuable pharmacophore. Recent literature suggests similar structures show promise in addressing unmet medical needs in areas such as inflammation and metabolic disorders.

In material science applications, the 2,2-difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine may serve as a precursor for advanced functional materials. The combination of aromatic and aliphatic fluorine atoms could contribute to unique electronic properties, making it potentially valuable for organic electronics or liquid crystal formulations. Researchers are exploring how these structural elements influence intermolecular interactions in supramolecular assemblies.

The global market for fluorinated heterocycles like this compound continues to grow, driven by increasing demand from both pharmaceutical and specialty chemical sectors. Analytical methods for characterizing CAS 2229334-50-1 typically include HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity standards for research applications. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain the compound's stability over extended periods.

Recent patent literature reveals growing interest in difluorocyclopropane-containing compounds for various therapeutic applications. While specific biological data on 2,2-difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine may be limited in public domain, its structural analogs have shown promising activity profiles. The compound's logP and other physicochemical parameters suggest favorable drug-like properties that warrant further investigation.

From a synthetic chemistry standpoint, the introduction of the difluorocyclopropane group presents interesting challenges and opportunities. Modern fluorination techniques, including transition metal-catalyzed processes, have made such structures more accessible to medicinal chemists. The compound's potential as a versatile intermediate continues to attract attention from both academic and industrial research groups.

Environmental and safety considerations for handling 2,2-difluoro-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]cyclopropan-1-amine follow standard laboratory protocols for fluorinated organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended during manipulation. The compound's environmental fate and biodegradation pathways represent an area of ongoing research in green chemistry.

Future research directions for CAS 2229334-50-1 may include exploration of its biological activity spectrum, development of more efficient synthetic routes, and investigation of its potential in materials science applications. The growing importance of fluorine in drug design ensures continued interest in this and related compounds from both scientific and commercial perspectives.

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